molecular formula C22H28INO2 B12831029 ethyl (E)-3-anilinobut-2-enoate;1-iodo-2,3,4,5-tetramethylbenzene

ethyl (E)-3-anilinobut-2-enoate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12831029
M. Wt: 465.4 g/mol
InChI Key: CKBJQVQZJUUGFG-RRABGKBLSA-N
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Description

Ethyl (E)-3-anilinobut-2-enoate and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. Ethyl (E)-3-anilinobut-2-enoate is an ester derivative of aniline and butenoic acid, characterized by its conjugated double bond and aromatic amine group. 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound with four methyl groups attached to the benzene ring, enhancing its steric and electronic properties.

Preparation Methods

Ethyl (E)-3-anilinobut-2-enoate

    Aldol Condensation: The synthesis typically involves an aldol condensation reaction between aniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, followed by nucleophilic attack on the carbonyl group of ethyl acetoacetate, resulting in the formation of the desired product.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with ethanol as the solvent. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

1-Iodo-2,3,4,5-tetramethylbenzene

    Iodination of Tetramethylbenzene: The synthesis involves the iodination of 1,2,3,4-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom replaces one of the hydrogen atoms on the benzene ring.

    Reaction Conditions: The reaction

Properties

Molecular Formula

C22H28INO2

Molecular Weight

465.4 g/mol

IUPAC Name

ethyl (E)-3-anilinobut-2-enoate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C12H15NO2.C10H13I/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11;1-6-5-10(11)9(4)8(3)7(6)2/h4-9,13H,3H2,1-2H3;5H,1-4H3/b10-9+;

InChI Key

CKBJQVQZJUUGFG-RRABGKBLSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC=CC=C1.CC1=CC(=C(C(=C1C)C)C)I

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=CC=C1.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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